3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
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Overview
Description
3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both sulfonyl and piperazine moieties in its structure suggests that it may exhibit a range of biological activities.
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, a key structural component of the compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.
Mode of Action
The presence of the piperazine moiety suggests that it may interact with its targets through mechanisms similar to other piperazine-containing drugs . For instance, some piperazine derivatives are known to interact with serotonin receptors, influencing neurotransmission .
Biochemical Pathways
Piperazine derivatives are known to influence a wide range of biological and pharmaceutical activities . For instance, some piperazine derivatives have been shown to have neuroprotective and anti-inflammatory properties, suggesting they may influence pathways related to inflammation and neuronal health .
Pharmacokinetics
The presence of the piperazine moiety and the sulfonyl group could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolism, and its excretion .
Result of Action
Given the known activities of other piperazine derivatives, it’s possible that this compound could have a range of effects, including neuroprotective and anti-inflammatory actions .
Biochemical Analysis
Biochemical Properties
It is known that the compound can influence the affinity and selectivity of certain molecules . For instance, the linker length of the compound can significantly enhance the binding affinity towards 5-HT1A receptors .
Cellular Effects
It is suggested that the compound may interact with various cellular processes, potentially influencing cell function .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.
Coupling with Pyridazine: The final step involves coupling the sulfonyl piperazine intermediate with a pyridazine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield aldehydes or acids, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-phenylpyridazine
- 3-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
- 3-(4-((5-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
Uniqueness
Compared to similar compounds, 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is unique due to the presence of both the 5-chloro and 2-methoxy substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity in various applications.
Properties
IUPAC Name |
3-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-19-9-7-17(22)15-20(19)30(27,28)26-13-11-25(12-14-26)21-10-8-18(23-24-21)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIDMMSTYOBAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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